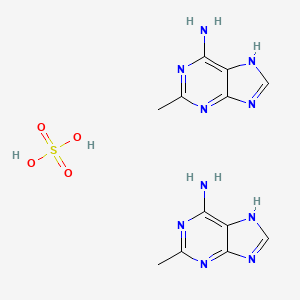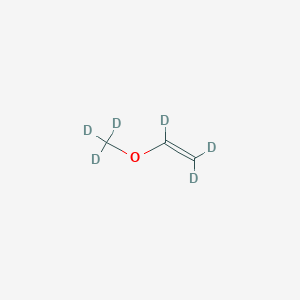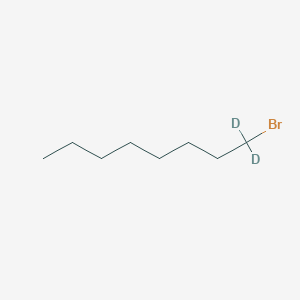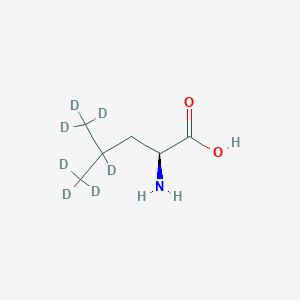
Sodium tridecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sodium tridecanoate is a sodium salt of tridecanoic acid, with the molecular formula C₁₃H₂₅NaO₂ . It is a carboxylate salt that is commonly used in various industrial and scientific applications due to its surfactant properties and its role in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: Sodium tridecanoate can be synthesized through the neutralization of tridecanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium where tridecanoic acid is dissolved in water, and sodium hydroxide is added gradually until the pH reaches a neutral level. The reaction can be represented as follows: [ \text{C₁₃H₂₅COOH} + \text{NaOH} \rightarrow \text{C₁₃H₂₅COONa} + \text{H₂O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization processes. The tridecanoic acid is often derived from natural fats and oils through hydrolysis and subsequent purification. The neutralization process is then carried out in large reactors with controlled temperature and pH to ensure complete conversion and high purity of the final product .
化学反応の分析
Types of Reactions: Sodium tridecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tridecanoic acid and other oxidized derivatives.
Reduction: It can be reduced to form tridecanol.
Substitution: It can participate in nucleophilic substitution reactions where the carboxylate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Tridecanoic acid and other carboxylic acids.
Reduction: Tridecanol.
Substitution: Amides, esters, and other substituted derivatives.
科学的研究の応用
Sodium tridecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Medicine: Research has explored its potential use in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
作用機序
The mechanism of action of sodium tridecanoate involves its ability to interact with lipid membranes and disrupt their integrity. This is primarily due to its amphiphilic nature, where the hydrophobic tail interacts with lipid bilayers, and the hydrophilic head interacts with the aqueous environment. This disruption can lead to increased permeability and eventual cell lysis in microbial cells. Additionally, this compound can form micelles that encapsulate hydrophobic molecules, enhancing their solubility and bioavailability .
類似化合物との比較
- Sodium laurate (C₁₂H₂₃NaO₂)
- Sodium myristate (C₁₄H₂₇NaO₂)
- Sodium palmitate (C₁₆H₃₁NaO₂)
Comparison: Sodium tridecanoate is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to other sodium carboxylates. For instance, it has a different melting point, solubility, and surfactant properties compared to sodium laurate or sodium palmitate. These differences make it suitable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
3015-50-7 |
|---|---|
分子式 |
C13H26NaO2 |
分子量 |
237.33 g/mol |
IUPAC名 |
sodium;tridecanoate |
InChI |
InChI=1S/C13H26O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15;/h2-12H2,1H3,(H,14,15); |
InChIキー |
FYRWSOKGHDXPAK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(=O)[O-].[Na+] |
正規SMILES |
CCCCCCCCCCCCC(=O)O.[Na] |
Key on ui other cas no. |
3015-50-7 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















